molecular formula C4H10FNO2S B13073687 2-Fluoro-2-methylpropane-1-sulfonamide

2-Fluoro-2-methylpropane-1-sulfonamide

Cat. No.: B13073687
M. Wt: 155.19 g/mol
InChI Key: SVUIDSKPZQSFST-UHFFFAOYSA-N
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Description

2-Fluoro-2-methylpropane-1-sulfonamide is an organosulfur compound that belongs to the class of sulfonamides. This compound is characterized by the presence of a sulfonamide group attached to a fluorinated alkyl chain. Sulfonamides are well-known for their applications in medicinal chemistry and organic synthesis due to their unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Fluoro-2-methylpropane-1-sulfonamide can be achieved through various methods. One common approach involves the reaction of 2-fluoro-2-methylpropane with sulfonamide precursors under specific conditions. For instance, the combination of sulfonyl chlorides with amines in the presence of a base can yield sulfonamides . Another method involves the use of sulfonyl fluorides activated by Lewis acids such as calcium triflimide, which react with amines to form sulfonamides .

Industrial Production Methods

Industrial production of sulfonamides, including this compound, often involves large-scale reactions using optimized conditions to ensure high yields and purity. Microwave irradiation has been employed to enhance reaction rates and yields in the synthesis of sulfonamides from sulfonic acids or their sodium salts . Additionally, the use of oxidative chlorination with reagents like H₂O₂ and SOCl₂ can facilitate the conversion of thiol derivatives to sulfonyl chlorides, which can then react with amines to produce sulfonamides .

Chemical Reactions Analysis

Types of Reactions

2-Fluoro-2-methylpropane-1-sulfonamide undergoes various chemical reactions, including:

    Substitution Reactions: The sulfonamide group can participate in nucleophilic substitution reactions, where nucleophiles replace the sulfonamide group.

    Oxidation and Reduction: The compound can undergo oxidation to form sulfonyl derivatives or reduction to yield amine derivatives.

    Hydrolysis: Sulfonamides can be hydrolyzed under acidic or basic conditions to produce sulfonic acids and amines.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include:

    Nucleophiles: Such as amines and thiols for substitution reactions.

    Oxidizing Agents: Such as hydrogen peroxide (H₂O₂) for oxidation reactions.

    Reducing Agents: Such as lithium aluminum hydride (LiAlH₄) for reduction reactions.

Major Products Formed

The major products formed from the reactions of this compound depend on the specific reaction conditions. For example, nucleophilic substitution can yield various sulfonamide derivatives, while oxidation can produce sulfonyl chlorides or sulfonic acids.

Scientific Research Applications

2-Fluoro-2-methylpropane-1-sulfonamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound is employed in the study of enzyme inhibition and protein interactions due to its ability to form stable complexes with biological molecules.

    Medicine: Sulfonamides, including this compound, are investigated for their potential as antibacterial agents and enzyme inhibitors.

    Industry: The compound is used in the production of pharmaceuticals, agrochemicals, and other fine chemicals.

Mechanism of Action

The mechanism of action of 2-Fluoro-2-methylpropane-1-sulfonamide involves its interaction with molecular targets such as enzymes and proteins. Sulfonamides are known to inhibit the enzyme dihydropteroate synthase, which is involved in the synthesis of folic acid in bacteria . This inhibition disrupts bacterial growth and replication, making sulfonamides effective antibacterial agents.

Comparison with Similar Compounds

2-Fluoro-2-methylpropane-1-sulfonamide can be compared with other sulfonamides such as:

The uniqueness of this compound lies in its fluorinated alkyl chain, which can impart distinct chemical properties and reactivity compared to other sulfonamides.

Properties

Molecular Formula

C4H10FNO2S

Molecular Weight

155.19 g/mol

IUPAC Name

2-fluoro-2-methylpropane-1-sulfonamide

InChI

InChI=1S/C4H10FNO2S/c1-4(2,5)3-9(6,7)8/h3H2,1-2H3,(H2,6,7,8)

InChI Key

SVUIDSKPZQSFST-UHFFFAOYSA-N

Canonical SMILES

CC(C)(CS(=O)(=O)N)F

Origin of Product

United States

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